molecular formula C19H16BrFN4O3 B254761 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No. B254761
M. Wt: 447.3 g/mol
InChI Key: RDNSXWIOTNIQND-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as FBMH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBMH belongs to the class of pyridazinone derivatives, which have been found to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to exhibit a variety of biochemical and physiological effects. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to exhibit a variety of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is to investigate the use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to study the mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in more detail, in order to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in human clinical trials.

Synthesis Methods

The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-fluorobenzyl bromide in the presence of potassium carbonate and 18-crown-6. The resulting product is then reacted with 5-bromo-1,2-dihydro-3H-pyridazin-6-one and hydrazine hydrate to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Several studies have investigated the potential use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.

properties

Product Name

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Molecular Formula

C19H16BrFN4O3

Molecular Weight

447.3 g/mol

IUPAC Name

5-bromo-4-[(2Z)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C19H16BrFN4O3/c1-27-17-8-12(9-22-24-15-10-23-25-19(26)18(15)20)6-7-16(17)28-11-13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9-

InChI Key

RDNSXWIOTNIQND-AFPJDJCSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F

SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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